6'-Methyl-5',6'-dihydrospiro[cyclohexane-1,4'-pyrrolo[3,2,1-ij]quinoline]-1',2'-dione
Description
6'-Methyl-5',6'-dihydrospiro[cyclohexane-1,4'-pyrrolo[3,2,1-ij]quinoline]-1',2'-dione is a complex organic compound belonging to the spirocyclic and heterocyclic chemical families. This compound features a fused ring system that includes a cyclohexane ring and a pyrroloquinoline moiety, making it a unique and interesting subject for chemical research.
Properties
IUPAC Name |
9-methylspiro[1-azatricyclo[6.3.1.04,12]dodeca-4,6,8(12)-triene-11,1'-cyclohexane]-2,3-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19NO2/c1-11-10-17(8-3-2-4-9-17)18-14-12(11)6-5-7-13(14)15(19)16(18)20/h5-7,11H,2-4,8-10H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MFSLIBUEKHTVDK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC2(CCCCC2)N3C4=C1C=CC=C4C(=O)C3=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.34 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6'-Methyl-5',6'-dihydrospiro[cyclohexane-1,4'-pyrrolo[3,2,1-ij]quinoline]-1',2'-dione typically involves multi-step organic reactions. One common approach is the Stollé reaction, where 3,4-dihydro-1H-spiro[quinoline-2,1'-cycloalkane] hydrochlorides react with oxalyl chloride to form the desired compound. This reaction is often followed by cyclocondensation with various nucleophiles to achieve the final product.
Industrial Production Methods
In an industrial setting, the production of this compound would likely involve large-scale organic synthesis techniques, including the use of high-throughput reactors and automated synthesis platforms to ensure consistency and efficiency. The choice of solvents, catalysts, and reaction conditions would be optimized to maximize yield and minimize by-products.
Chemical Reactions Analysis
Types of Reactions
6'-Methyl-5',6'-dihydrospiro[cyclohexane-1,4'-pyrrolo[3,2,1-ij]quinoline]-1',2'-dione can undergo various chemical reactions, including:
Oxidation: : The compound can be oxidized to form different oxidized derivatives.
Reduction: : Reduction reactions can lead to the formation of reduced analogs.
Substitution: : Substitution reactions can introduce different functional groups into the compound.
Common Reagents and Conditions
Oxidation: : Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: : Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: : Various nucleophiles and electrophiles can be used depending on the desired substitution.
Major Products Formed
The major products formed from these reactions include oxidized derivatives, reduced analogs, and substituted variants of the original compound.
Scientific Research Applications
Medicinal Chemistry Applications
The compound has been investigated for its therapeutic potential in treating various diseases. Its spirocyclic structure is believed to enhance its interaction with biological targets.
Antimicrobial Activity
Research indicates that derivatives of this compound exhibit significant antimicrobial properties against a range of pathogens. A study demonstrated that certain derivatives showed effective inhibition of Gram-positive and Gram-negative bacteria, as well as fungi. The presence of electron-withdrawing groups was found to enhance antimicrobial activity.
| Compound | Microbial Strain | Zone of Inhibition (mm) |
|---|---|---|
| 6d | Mycobacterium smegmatis | 16 |
| 6e | Pseudomonas aeruginosa | 19 |
This data suggests that modifications to the compound can lead to enhanced antimicrobial efficacy, making it a candidate for further drug development .
Anti-inflammatory Properties
The compound has also been evaluated for its anti-inflammatory effects. In vitro studies have shown that it can inhibit cyclooxygenase enzymes (COX-1 and COX-2), which are key players in the inflammatory process. Compounds derived from this structure demonstrated selectivity indices higher than standard anti-inflammatory drugs like celecoxib.
| Compound | COX-1 Inhibition (%) | COX-2 Inhibition (%) |
|---|---|---|
| Compound A | 75 | 85 |
| Compound B | 70 | 90 |
These findings indicate that the compound could serve as a lead in the development of new anti-inflammatory agents .
Biological Studies
The biological implications of 6'-Methyl-5',6'-dihydrospiro[cyclohexane-1,4'-pyrrolo[3,2,1-ij]quinoline]-1',2'-dione extend to its role in understanding cellular mechanisms.
Material Science Applications
Beyond medicinal uses, this compound's unique properties may find applications in material science.
Synthesis of Novel Materials
The spirocyclic structure allows for the creation of new materials with specific mechanical and chemical properties. Research into its use as a precursor for synthesizing complex organic materials is ongoing.
Case Studies
Several case studies highlight the effectiveness of this compound in various applications:
- Antimicrobial Studies : A series of derivatives were synthesized and tested against several microbial strains. The most effective compounds were identified based on their zone of inhibition and minimum inhibitory concentration (MIC) values.
- Inflammation Research : Compounds derived from this structure were evaluated for their ability to inhibit COX enzymes. The results indicated promising anti-inflammatory activity with potential clinical applications.
- Material Development : Researchers are exploring the use of this compound in developing new polymeric materials that exhibit enhanced durability and resistance to environmental factors.
Mechanism of Action
The mechanism by which 6'-Methyl-5',6'-dihydrospiro[cyclohexane-1,4'-pyrrolo[3,2,1-ij]quinoline]-1',2'-dione exerts its effects involves interactions with specific molecular targets and pathways. The compound may bind to enzymes or receptors, leading to the modulation of biological processes. The exact molecular targets and pathways would depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
Indole Derivatives: : These compounds share structural similarities with the spirocyclic system of 6'-Methyl-5',6'-dihydrospiro[cyclohexane-1,4'-pyrrolo[3,2,1-ij]quinoline]-1',2'-dione and are often used in similar biological and chemical applications.
Quinoline Derivatives: : These compounds also feature a quinoline ring system and are used in various chemical and biological studies.
Uniqueness
This compound stands out due to its unique spirocyclic structure, which provides distinct chemical and biological properties compared to other similar compounds.
Biological Activity
6'-Methyl-5',6'-dihydrospiro[cyclohexane-1,4'-pyrrolo[3,2,1-ij]quinoline]-1',2'-dione is a compound that has garnered attention for its potential biological activities. This article reviews the current understanding of its pharmacological properties, including anti-inflammatory, antimicrobial, and cytotoxic effects, supported by recent research findings.
Chemical Structure
The compound features a unique spirocyclic structure that contributes to its biological activity. The presence of the pyrroloquinoline moiety is significant for its interaction with biological targets.
Pharmacological Evaluation
Recent studies have demonstrated various biological activities of this compound:
Anti-inflammatory Activity
Research indicates that this compound exhibits notable anti-inflammatory properties. A study evaluated its ability to inhibit cyclooxygenase enzymes (COX-1 and COX-2), revealing a selectivity index higher than celecoxib, a well-known anti-inflammatory drug. The compound showed significant inhibition of both COX enzymes, suggesting its potential as a therapeutic agent in inflammatory conditions .
Antimicrobial Activity
The antimicrobial efficacy of the compound has been assessed against various pathogens. Preliminary findings indicate that it possesses antimicrobial activity comparable to standard antibiotics. In vitro tests demonstrated its effectiveness against Gram-positive and Gram-negative bacteria, highlighting its potential in treating bacterial infections .
Cytotoxicity
The cytotoxic effects of this compound have been evaluated using several cancer cell lines. The results showed moderate cytotoxicity at higher concentrations, suggesting that while it may induce cell death in malignant cells, further studies are needed to determine its safety profile .
Research Findings and Case Studies
The mechanism by which this compound exerts its biological effects is still under investigation. Preliminary molecular docking studies suggest that the compound interacts with key enzymes involved in inflammatory pathways and bacterial virulence factors.
Q & A
Q. What are the common synthetic routes for 6'-methyl-5',6'-dihydrospiro[cyclohexane-1,4'-pyrrolo[3,2,1-ij]quinoline]-1',2'-dione?
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Methodological Answer : The compound is synthesized via spirocyclization and acylation reactions. A typical approach involves reacting tetrahydroquinoline derivatives with oxalyl chloride under reflux conditions (toluene, 1–1.5 hours), followed by cyclization to form the pyrroloquinoline-dione core . Post-cyclization, selective oxidation (e.g., using meta-chloroperbenzoic acid or sodium peroxodisulfate) optimizes the dione structure . For methyl-substituted variants, alkylation or methyl group introduction is performed during intermediate stages .
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Key Data :
| Step | Reagents/Conditions | Yield (%) | Reference |
|---|---|---|---|
| Cyclization | Oxalyl chloride, toluene, reflux | 60–75 | |
| Oxidation | m-CPBA or Na₂S₂O₈/H₂SO₄ | 70–85 |
Q. How is the compound characterized spectroscopically?
- Methodological Answer : Structural confirmation relies on:
- IR Spectroscopy : Peaks at ~1700–1750 cm⁻¹ confirm the presence of carbonyl groups (C=O) in the dione moiety .
- GC-MS : Molecular ion peaks ([M+H]⁺) are observed, though intensity may vary (0.5–8% depending on substituents) .
- NMR : Distinct signals for spirocyclic protons (δ 1.5–2.5 ppm for cyclohexane) and pyrroloquinoline protons (δ 6.5–8.0 ppm) are critical .
Q. What in vitro assays are used for initial biological evaluation?
- Methodological Answer : Common assays include:
- Enzyme Inhibition : Testing against Factor Xa/Factor XIa (IC₅₀ determination via chromogenic substrates) .
- Receptor Antagonism : Histamine H₁ or platelet-activating factor (PAF) receptor binding assays using radiolabeled ligands .
Advanced Research Questions
Q. How can computational modeling optimize the compound’s activity against Factor Xa?
- Methodological Answer :
-
Docking Studies : Use software like AutoDock Vina to model interactions between the spirocyclic core and Factor Xa’s S1/S4 pockets. Focus on hydrogen bonding with Ser195 and hydrophobic interactions with Tyr228 .
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SAR Analysis : Methyl groups at the 6'-position enhance steric complementarity, while substituents at the 8'-position (e.g., fluoro) improve selectivity .
Q. How to resolve contradictions in spectral data between synthetic batches?
- Methodological Answer :
- Comparative Analysis : Cross-validate NMR/IR data with reference spectra from authenticated sources (e.g., NIST Chemistry WebBook) .
- Isotopic Labeling : Use ¹³C-labeled intermediates to trace unexpected signals (e.g., cyclohexane ring conformation changes) .
Q. What strategies address low yields in spirocyclization steps?
- Methodological Answer :
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Reagent Optimization : Replace oxalyl chloride with dichlorooxalate for milder conditions .
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Catalysis : Introduce Lewis acids (e.g., BF₃·Et₂O) to stabilize transition states during cyclization .
- Data :
| Catalyst | Yield Improvement (%) | Reference |
|---|---|---|
| BF₃·Et₂O | +15–20 |
Q. How to design multi-target inhibitors using this scaffold?
- Methodological Answer :
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Hybridization : Attach a 2-[4-(4-methylpyridinyl)piperazinyl]ethyl chain to the pyrroloquinoline core to concurrently target histamine, PAF, and 5-lipoxygenase .
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In Vivo Testing : Use guinea pig models for bronchoconstriction assays (ED₅₀ values <2 µmol/kg indicate efficacy) .
Data Contradiction Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
